molecular formula C13H18BrFOZn B14886116 3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide

3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide

Cat. No.: B14886116
M. Wt: 354.6 g/mol
InChI Key: RGTDACLBLLTSNK-UHFFFAOYSA-M
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Description

3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly useful in organic synthesis due to its reactivity and stability in solution.

Preparation Methods

The synthesis of 3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(N-hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors and stringent quality control to ensure the purity and consistency of the product .

Chemical Reactions Analysis

3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science .

Scientific Research Applications

3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide can be compared with other similar organozinc compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and suitability for certain types of chemical reactions.

Properties

Molecular Formula

C13H18BrFOZn

Molecular Weight

354.6 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-(hexoxymethyl)benzene-5-ide

InChI

InChI=1S/C13H18FO.BrH.Zn/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14;;/h5,8-9H,2-4,7,10-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RGTDACLBLLTSNK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br

Origin of Product

United States

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